2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₁ClO₂S₂. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,4,7-trimethyl-1-benzothiophene. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced techniques like electrochemical synthesis can also be employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This property makes it useful in modifying proteins and other biological molecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,3,7-Trimethylbenzothiophene: A closely related compound with similar structural features but lacking the sulfonyl chloride group.
Benzothiophene-1,1-dioxide: Another derivative of benzothiophene with different functional groups and properties.
Uniqueness
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and makes it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C11H11ClO2S2 |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3 |
InChI Key |
WIGKZXMETARHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)Cl)C |
Origin of Product |
United States |
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